molecular formula C19H19N7O5 B12919889 4-Amino-3-((9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)amino)quinoline 1-oxide

4-Amino-3-((9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)amino)quinoline 1-oxide

Cat. No.: B12919889
M. Wt: 425.4 g/mol
InChI Key: IAXGCWRWEVYDRP-BFHYXJOUSA-N
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Description

4-Amino-3-((9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)amino)quinoline 1-oxide is a complex organic compound that features a quinoline core linked to a purine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-((9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)amino)quinoline 1-oxide typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the quinoline core through cyclization reactions.
  • Introduction of the purine moiety via nucleophilic substitution or coupling reactions.
  • Oxidation of specific functional groups to achieve the final structure.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

  • Use of high-efficiency catalysts.
  • Optimization of reaction conditions such as temperature, pressure, and solvent choice.
  • Implementation of purification techniques like chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions on the quinoline or purine rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions used.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the synthesis of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:

    Binding to active sites: Inhibiting or activating enzyme function.

    Interacting with DNA/RNA: Affecting gene expression or replication processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds with similar quinoline cores.

    Purine derivatives: Compounds with similar purine moieties.

Uniqueness

The uniqueness of 4-Amino-3-((9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)amino)quinoline 1-oxide lies in its combined quinoline and purine structure, which may confer unique biological and chemical properties.

Properties

Molecular Formula

C19H19N7O5

Molecular Weight

425.4 g/mol

IUPAC Name

9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(1-hydroxy-4-iminoquinolin-3-yl)amino]-1H-purin-6-one

InChI

InChI=1S/C19H19N7O5/c20-15-9-3-1-2-4-11(9)26(30)6-10(15)22-19-23-17-16(18(29)24-19)21-8-25(17)14-5-12(28)13(7-27)31-14/h1-4,6,8,12-14,20,27-28,30H,5,7H2,(H2,22,23,24,29)/t12-,13+,14+/m0/s1

InChI Key

IAXGCWRWEVYDRP-BFHYXJOUSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)NC4=CN(C5=CC=CC=C5C4=N)O)CO)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)NC4=CN(C5=CC=CC=C5C4=N)O)CO)O

Origin of Product

United States

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